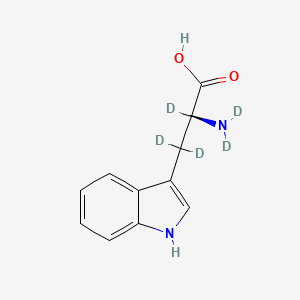

D-Tryptophan-d5

Descripción general

Descripción

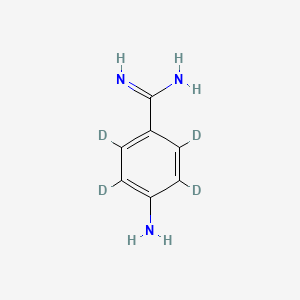

D-Tryptophan-d5: is an isotopically labeled analogue of D-Tryptophan, where the indole ring is deuterated at five positions. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving neutron scattering and mass spectrometry .

Mecanismo De Acción

Target of Action

D-Tryptophan-d5, also known as D-Tryptophan (indole-D5), primarily targets the D-amino-acid oxidase . This enzyme plays a crucial role in regulating the level of the neuromodulator D-serine in the brain . It also has high activity towards D-DOPA and contributes to dopamine synthesis .

Mode of Action

This compound interacts with its target, D-amino-acid oxidase, to regulate the level of neuromodulators in the brain . It could also act as a detoxifying agent that removes D-amino acids . The compound’s interaction with its target results in changes in the levels of certain neurotransmitters, which can have various effects on the body.

Biochemical Pathways

This compound is involved in the metabolism of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Result of Action

The action of this compound results in the regulation of the level of the neuromodulator D-serine in the brain . It also contributes to dopamine synthesis . These actions can have various effects on the body, depending on the specific context and the individual’s overall health status.

Análisis Bioquímico

Biochemical Properties

D-Tryptophan (indole-D5) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolism of D-Tryptophan (indole-D5) in the body occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from these pathways include serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), kynurenine and kynurenic acid .

Cellular Effects

The effects of D-Tryptophan (indole-D5) on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of D-Tryptophan (indole-D5) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of D-Tryptophan (indole-D5) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Tryptophan (indole-D5) vary with different dosages in animal models .

Metabolic Pathways

D-Tryptophan (indole-D5) is involved in several metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

D-Tryptophan (indole-D5) is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of D-Tryptophan (indole-D5) and any effects on its activity or function are significant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of D-Tryptophan-d5 typically involves the deuteration of the indole ring. One common method is the acid-catalyzed hydrogen-deuterium exchange. For instance, 3-substituted indoles can be efficiently deuterated through treatment with 20 wt % deuterium sulfate in deuterated methanol at 60-90°C . Another method involves the use of deuterated acetic acid at 150°C for 3-unsubstituted indoles .

Industrial Production Methods: : Large-scale synthesis of deuterium-labeled indoles can be achieved using a transition metal catalyst. This method is effective for small-scale preparations but may require pyrophoric and flammable reagents or high-pressure conditions, which might not be suitable for industrial-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: : D-Tryptophan-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include deuterium oxide, deuterated acetic acid, and deuterium sulfate. The conditions often involve elevated temperatures and the presence of acid catalysts .

Major Products: : The major products formed from these reactions are typically deuterated derivatives of the original compound, which are useful in tracing biotransformation processes and studying reaction mechanisms .

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, D-Tryptophan-d5 is used as an internal standard for mass spectrometry to investigate the anti-inflammatory activity of low molecular weight fractions .

Biology: : In biological studies, it is used in neutron scattering experiments to study the structure and dynamics of proteins and other biomolecules .

Medicine: : In medicine, deuterated compounds like this compound are used to study pharmacokinetics and metabolism, as the deuterium isotope effect can lower the rate of metabolism and distribution of metabolites .

Industry: : Industrial applications include the use of this compound in the structural elucidation of micronutrients and nutraceutical components in foodstuffs using liquid chromatography-mass spectrometry .

Comparación Con Compuestos Similares

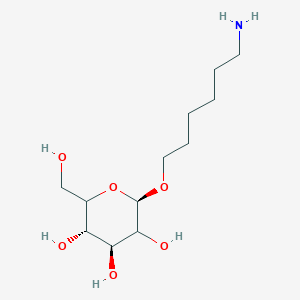

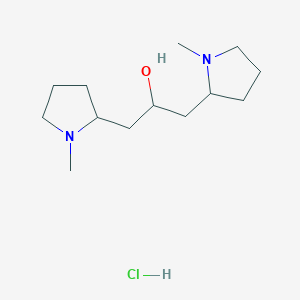

Similar Compounds: : Similar compounds include L-Tryptophan, DL-Tryptophan, and other deuterated amino acids like L-Tyrosine (phenyl-D4) and Histamine-α,α,β,β-D4 dihydrochloride .

Uniqueness: : The uniqueness of D-Tryptophan-d5 lies in its deuterated indole ring, which makes it particularly useful in studies involving neutron scattering and mass spectrometry. This isotopic labeling provides distinct advantages in tracing metabolic pathways and studying reaction mechanisms .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-BZVPBINISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312415 | |

| Record name | D-Tryptophan-2,4,5,6,7-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202359-57-6 | |

| Record name | D-Tryptophan-2,4,5,6,7-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202359-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tryptophan-2,4,5,6,7-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.